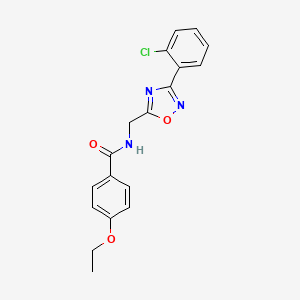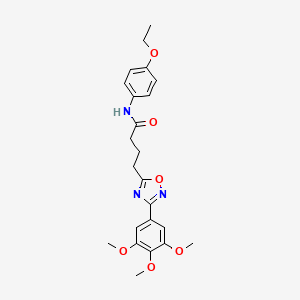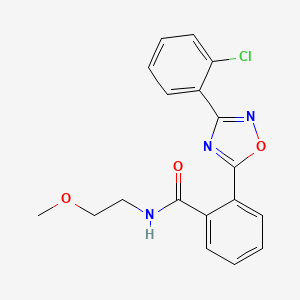
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. In addition, it has also been found to induce apoptosis in cancer cells and reduce inflammation.
実験室実験の利点と制限
The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the study of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Studies to optimize its synthesis method for larger scale production.
3. Studies to explore its potential as an anti-cancer and anti-inflammatory agent in vivo.
4. Studies to explore its potential as a therapeutic agent for other diseases.
Conclusion:
This compound is a chemical compound that has gained attention in the field of scientific research for its potential applications as an anti-cancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several potential future directions for the study of this compound, including further studies to understand its mechanism of action and potential side effects, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for other diseases.
合成法
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)benzamide is synthesized through a specific method that involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate and then with ethyl chloroacetate. The resulting compound is then reacted with 2-methoxyethylamine and benzoyl chloride to obtain the final product.
科学的研究の応用
This compound has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been studied for its potential as an anti-inflammatory agent. This compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-11-10-20-17(23)12-6-2-3-7-13(12)18-21-16(22-25-18)14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOYLJCZFCZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)






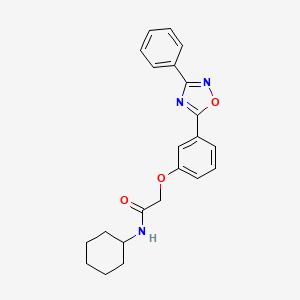
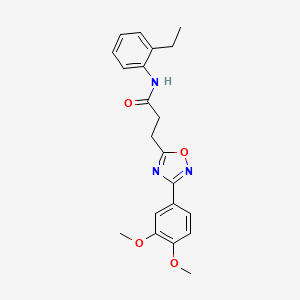

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7699255.png)
